Product packaging for 2-bromo-1,3-benzothiazole-5-carboxamide(Cat. No.:CAS No. 1823314-91-5)

2-bromo-1,3-benzothiazole-5-carboxamide

Cat. No.: B6202776
CAS No.: 1823314-91-5
M. Wt: 257.11 g/mol
InChI Key: SGXRCWFBFQQJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,3-benzothiazole-5-carboxamide is a valuable benzothiazole-based building block designed for research and development applications. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological potential . This compound is specifically engineered for use in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, where the bromine substituent at the 2-position acts as a versatile handle for further functionalization . The primary carboxamide group at the 5-position can contribute to hydrogen bonding, potentially enhancing interactions with biological targets and influencing the compound's physicochemical properties. Benzothiazole derivatives, similar to this compound, have demonstrated a wide spectrum of significant biological activities in research settings, including antitumor, antimicrobial, and anti-tubercular effects . Some analogues have also shown promise as antiviral, anti-inflammatory, and anti-diabetic agents . Researchers can utilize this molecule as a key intermediate in constructing more complex molecular architectures for drug discovery programs or material science. The presence of multiple functional groups on the benzothiazole core makes it a highly adaptable precursor for generating libraries of compounds for biological screening. Note: This product is intended for research purposes only within a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823314-91-5

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

2-bromo-1,3-benzothiazole-5-carboxamide

InChI

InChI=1S/C8H5BrN2OS/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12)

InChI Key

SGXRCWFBFQQJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(S2)Br

Purity

93

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Bromo 1,3 Benzothiazole 5 Carboxamide

Established Synthetic Routes for Benzothiazole (B30560) Carboxamides

The formation of the benzothiazole ring is a fundamental step in the synthesis of this class of compounds. Various established routes are utilized, primarily involving condensation and cyclization reactions.

Condensation Reactions Involving Aminothiophenols

A prevalent method for synthesizing the benzothiazole core involves the condensation of o-aminothiophenols with various carbonyl-containing compounds. nih.govmdpi.com This approach is versatile, allowing for the introduction of different substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization. mdpi.com

Commonly used reagents for condensation with o-aminothiophenols include:

Carboxylic Acids and their Derivatives: This includes esters, acyl chlorides, amides, and nitriles. nih.govdoaj.org The reactions are often facilitated by acid or metal catalysts and can be accelerated using techniques like microwave irradiation. nih.govdoaj.orgresearchgate.net

Aldehydes and Ketones: Condensation with aldehydes and ketones is a widely used method for preparing 2-substituted benzothiazoles. mdpi.commdpi.com Various catalysts, including environmentally friendly options, have been developed to promote these reactions efficiently. mdpi.combohrium.com

Cyclization Strategies for Benzothiazole Ring Formation

Cyclization is the key step that forms the bicyclic benzothiazole structure. Several strategies are employed to achieve this transformation:

Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides, often using potassium ferricyanide. It is a highly effective strategy for the synthesis of substituted benzothiazoles. researchgate.netresearchgate.net

Intramolecular C-S Bond Formation: This strategy can be achieved through various means, including base-promoted intramolecular C-S bond coupling of ortho-iodothioanilides. organic-chemistry.org

Photochemical Cyclization: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of benzothiazoles. chemrxiv.org This method often involves the cyclization of thiobenzanilides under mild conditions. chemrxiv.org For instance, the cyclization of N-aryl thioamides can be achieved using a photocatalyst like Ru(bpy)₃Cl₂. chemrxiv.org

Carboxamide Bond Formation Techniques

The formation of the carboxamide bond is a critical step in the synthesis of the target molecule. This is typically achieved by reacting a carboxylic acid with an amine. Common methods include:

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.netjocpr.com

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide bond. researchgate.net

Specific Synthetic Approaches for Brominated Benzothiazole Systems

The introduction of a bromine atom and a carboxamide group at specific positions on the benzothiazole ring requires careful regioselective control.

Introduction of Bromine Substituent

Bromination of the benzothiazole ring can be achieved using various brominating agents. The choice of reagent and reaction conditions determines the position of bromination.

Electrophilic Bromination: Traditional methods involve the use of bromine (Br₂) in the presence of a Lewis or Brønsted acid. researchgate.net

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used for the bromination of aromatic and heterocyclic rings. researchgate.net Its use can offer better control over the regioselectivity of the reaction.

A general approach for the synthesis of substituted benzothiazoles involves the reaction of 2-bromoanilides with a thiol, followed by cyclization. organic-chemistry.org For instance, various 2-bromoanilides can be reacted with 2-ethylhexyl 3-mercaptopropionate (B1240610) in the presence of a palladium catalyst. Subsequent generation of the thiol and condensation under acidic or basic conditions leads to the formation of substituted benzothiazoles. organic-chemistry.org

Regioselective Synthesis of 5-Carboxamide Functionality

Achieving regioselective synthesis of the 5-carboxamide functionality is a significant challenge. The directing effects of existing substituents on the benzothiazole ring play a crucial role in determining the position of subsequent functionalization.

One potential strategy involves a tandem Stille coupling/heterocyclization reaction. nih.gov This method has been used for the regioselective synthesis of various heterocyclic compounds. For example, a palladium-catalyzed tandem Sonogashira/azacyclization has been shown to result in a mixture of 5-exo-dig and 6-endo-dig cyclization products, highlighting the importance of regiocontrol in such reactions. nih.gov

Another approach could involve the synthesis of a precursor molecule where the 5-position is already functionalized with a group that can be converted to a carboxamide. For example, starting with a 5-nitro or 5-cyano substituted benzothiazole and then transforming this group into a carboxamide through reduction and hydrolysis or other functional group interconversions.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation. While a specific MCR for the direct synthesis of 2-bromo-1,3-benzothiazole-5-carboxamide has not been extensively documented, analogous MCRs for related heterocyclic systems suggest a plausible strategy. nih.govconicet.gov.ar A hypothetical one-pot approach could involve the reaction of a suitably substituted aniline, a source of carbon and sulfur (like a thiocyanate), and a brominating agent.

More established routes to the benzothiazole core involve the condensation of 2-aminothiophenols with various carbonyl compounds. nih.gov For the target molecule, this would likely be a stepwise synthesis rather than a true MCR. A plausible route would start from 4-substituted anilines which undergo cyclization to form the benzothiazole ring. nih.gov For instance, the reaction of 2-amino-5-carboxamidothiophenol with a suitable one-carbon synthon could form the benzothiazole ring, which could then be brominated at the 2-position.

Derivatization Strategies for this compound Analogs

The this compound structure presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogs for further research.

Modifications at the Benzothiazole Ring System

The bromine atom at the C-2 position of the benzothiazole ring is a key handle for derivatization through various cross-coupling reactions. This allows for the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst can introduce new aromatic rings at the 2-position.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can be used to install alkynyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C-2 position.

Heck Coupling: Alkenyl groups can be introduced via palladium-catalyzed coupling with alkenes.

These transformations are well-established for various bromo-substituted heterocyclic compounds and are expected to be applicable to the this compound scaffold.

Structural Variations of the Carboxamide Moiety

The carboxamide group at the C-5 position offers another site for chemical modification, allowing for changes in polarity, hydrogen bonding capability, and steric bulk.

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to the corresponding 2-bromo-1,3-benzothiazole-5-carboxylic acid. A similar transformation has been reported for other bromo-substituted isothiazole-carboxamides. mdpi.com

N-Alkylation/N-Arylation: The nitrogen of the primary amide can be alkylated or arylated to form secondary or tertiary amides, which can alter the compound's biological and physical properties.

Dehydration: The primary amide can be dehydrated to the corresponding nitrile (-CN) using standard dehydrating agents.

Reduction: The carboxamide can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride.

Introduction of Diverse Substituents

Combining the derivatization strategies for the benzothiazole ring and the carboxamide moiety allows for the introduction of a vast array of diverse substituents. For example, a Suzuki coupling at C-2 could be followed by an N-alkylation of the C-5 carboxamide, leading to a disubstituted analog with tailored properties. Furthermore, electrophilic aromatic substitution on the benzene (B151609) ring could be explored, although the existing bromo and carboxamide groups are deactivating and would likely direct incoming electrophiles to the C-7 position. numberanalytics.com

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous identification of this compound and its derivatives relies on a combination of modern analytical techniques, with NMR spectroscopy being of primary importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While the specific spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on data from closely related analogs like 2-bromobenzothiazole (B1268465) and other substituted benzothiazoles. rsc.orgdiva-portal.org

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring (H-4, H-6, and H-7). These protons would form an ABC spin system. The proton ortho to the carboxamide group (H-6) and the proton ortho to the thiazole (B1198619) nitrogen (H-4) would likely appear as doublets, while the H-7 proton would be a doublet of doublets. The -NH₂ protons of the carboxamide would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide signals for all eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring are influenced by the attached functional groups. The C-2 carbon bearing the bromine atom is expected to be significantly shifted. rsc.orgresearchgate.net

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on known data for similar structures.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~138
4~8.1 (d)~123
5-~130
6~7.9 (dd)~128
7~8.3 (d)~125
3a-~152
7a-~135
C=O-~168
NH₂~7.5-8.0 (br s)-

In-Depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific experimental data for the compound this compound. Despite extensive searches for its synthetic methodologies and chemical transformations, detailed analytical characterizations, including mass spectrometry, infrared spectroscopy, and elemental analysis, are not publicly available in peer-reviewed journals or established chemical repositories.

While the benzothiazole scaffold is a well-known and extensively studied heterocyclic system in medicinal and materials chemistry, specific data for the 2-bromo-5-carboxamide derivative remains elusive. Research often focuses on the core benzothiazole structure or derivatives with different substitution patterns. For instance, spectral data is available for the related compound, 2-bromo-1,3-benzothiazole, but this does not extend to the specific carboxamide derivative requested.

The absence of this information in the public domain prevents a detailed and scientifically accurate discussion on the specific analytical properties of this compound. The generation of an article with the requested in-depth data tables and research findings is therefore not feasible without resorting to speculation, which would compromise the scientific integrity and accuracy of the content.

Further research and publication of the synthesis and characterization of this compound are required to fill this knowledge gap. Until such studies are conducted and their results are disseminated, a detailed article focusing solely on the specified analytical aspects of this particular compound cannot be responsibly generated.

Investigation of Biological Activities of 2 Bromo 1,3 Benzothiazole 5 Carboxamide and Its Structural Analogs

Antimicrobial Activity Studies

Structural analogs of 2-bromo-1,3-benzothiazole-5-carboxamide have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Investigations

Benzothiazole (B30560) derivatives bearing amide moieties have shown promising antibacterial activity. In one study, a series of ten N-(4-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives were synthesized and evaluated. Among them, compound A07 , which features chloro and methoxy (B1213986) groups on the benzamide (B126) ring, displayed the most potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria. rsc.org Its efficacy, measured by the minimum inhibitory concentration (MIC), was notable against several strains. rsc.org

Another study highlighted that the substitution of methyl and bromo groups at the 7th position of the benzothiazole ring enhanced antibacterial action. nih.gov Similarly, benzothiazole derivatives have been identified as being particularly effective against various bacterial species such as Enterococcus faecalis and Klebsiella pneumoniae. nih.gov For instance, certain 2-arylbenzothiazole analogs showed excellent activity against E. faecalis, with MIC values around 1 µM, which is more potent than the reference drug ciprofloxacin (MIC = 2.93 µM). nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Analogs

Compound Bacterial Strain MIC (µg/mL) Reference
A07 Staphylococcus aureus 15.6 rsc.org
Escherichia coli 7.81 rsc.org
Salmonella typhi 15.6 rsc.org
Klebsiella pneumoniae 3.91 rsc.org
Compound 3e Various Gram+/Gram- 3.12 nih.gov
Compound 149 Enterococcus faecalis 8 nih.gov
Ciprofloxacin (Std.) Various Gram+/Gram- 6.25 nih.gov
Azithromycin (B1666446) (Std.) Enterococcus faecalis 16 nih.gov

Antifungal Potency Assessments

The antifungal potential of benzothiazole analogs has also been a subject of significant research. In a study involving a library of 20 novel benzothiazole compounds, one derivative, 3n , was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 µg/mL to 12.5 µg/mL. nih.gov Other compounds in the series showed moderate to weak activity. nih.gov

Further investigations into other benzothiazole derivatives revealed moderate inhibitory effects against fungal species like Candida albicans and Aspergillus niger. mdpi.comnih.gov For example, certain analogs showed MIC values against C. albicans as low as 25 µg/mL. mdpi.comnih.gov Some of these compounds are also believed to exert their antifungal effect by inhibiting the dimorphic transition of C. albicans, a key virulence factor, at concentrations lower than their MIC. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Benzothiazole Analogs

Compound Fungal Strain MIC (µg/mL) Reference
Compound 3n Candida & Aspergillus spp. 1.56 - 12.5 nih.gov
Compound 3 Candida albicans 25 nih.gov
Compound 4 Candida albicans 50 mdpi.com
Compound 10 Candida albicans 100 mdpi.com
Compound 12 Candida albicans 50 mdpi.com

Antitubercular Activity Research

The benzothiazole nucleus is a fundamental component in the development of novel agents against Mycobacterium tuberculosis (Mtb). nih.gov A notable study focused on benzothiazolylpyrimidine-5-carboxamide derivatives, which are close structural analogs of the subject compound. Several of these derivatives, particularly compounds 7a and 7g , demonstrated better activity against the Mtb H37Rv strain than the standard drug Isoniazid (INH). nih.gov

Furthermore, research into pyrimidine-tethered benzothiazole hybrids has yielded compounds with potent activity against not only drug-sensitive Mtb strains but also multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govtandfonline.comresearchgate.net Specifically, hybrid compounds 5c and 15 showed excellent efficacy against sensitive, MDR, and XDR Mtb strains, with MIC values for the MDR strain as low as 0.98 µg/mL and 1.95 µg/mL, respectively. nih.govresearchgate.nettandfonline.com

Table 3: Antitubercular Activity of Benzothiazole-Carboxamide Analogs

Compound Mtb Strain MIC (µM) IC₅₀ (µM) Reference
7a H37Rv 0.08 7.7 ± 0.8 nih.gov
7e H37Rv 0.09 9.2 ± 1.5 nih.gov
7g H37Rv 0.08 10.3 ± 2.6 nih.gov
INH (Std.) H37Rv 0.2 - nih.gov
5c MDR 0.98 (µg/mL) - nih.gov
15 MDR 1.95 (µg/mL) - nih.gov
5c XDR 3.9 (µg/mL) - nih.gov
15 XDR 7.81 (µg/mL) - nih.gov

Anticancer and Antiproliferative Activity Research

Benzothiazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines and induce programmed cell death.

Inhibition of Cancer Cell Lines Proliferation

Numerous studies have reported the cytotoxic effects of benzothiazole analogs against a wide array of human cancer cell lines. A series of N-alkylbromo-benzothiazoles showed significant activity, with one compound, (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine, being particularly potent against prostate (PC-3), leukemia (THP-1), and colon (Caco-2) cancer cell lines, with IC₅₀ values of 0.6 µM, 3 µM, and 9.9 µM, respectively. researchgate.net

Other research on N-(1,3-benzothiazol-2-yl)benzamide derivatives also found a prominent inhibitory effect on the growth of human liver (HepG2) and breast cancer (MCF-7) cell lines. researchgate.net Similarly, a substituted bromopyridine acetamide benzothiazole derivative showed potent activity against SKRB-3 (breast), SW620 (colon), A549 (lung), and HepG2 (liver) cancer cell lines with IC₅₀ values as low as 1.2 nM. nih.gov

Table 4: Antiproliferative Activity of Selected Benzothiazole Analogs

Compound Class/Name Cancer Cell Line IC₅₀ Value Reference
N-alkylbromo-benzothiazole PC-3 (Prostate) 0.6 µM researchgate.net
THP-1 (Leukemia) 3 µM researchgate.net
Caco-2 (Colon) 9.9 µM researchgate.net
Bromopyridine acetamide analog SKRB-3 (Breast) 1.2 nM nih.gov
SW620 (Colon) 4.3 nM nih.gov
A549 (Lung) 44 nM nih.gov
HepG2 (Liver) 48 nM nih.gov
Benzothiazole/thiazolidine-2,4-dione hybrid 4a HCT-116 (Colon) 5.61 µM tandfonline.com
HepG2 (Liver) 7.92 µM tandfonline.com
MCF-7 (Breast) 3.84 µM tandfonline.com

Apoptosis Induction Mechanisms

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research on a novel benzothiazole derivative (BTD) in colorectal cancer cells revealed that it induces apoptosis primarily through the mitochondria-mediated intrinsic pathway. researchgate.netnih.govbohrium.comfrontiersin.org

This process involves several key molecular events:

Generation of Reactive Oxygen Species (ROS): The compound was found to promote the accumulation of ROS within the tumor cells. nih.govfrontiersin.org

Loss of Mitochondrial Membrane Potential: The increase in ROS leads to a loss of mitochondrial transmembrane potential, a critical step in initiating apoptosis. nih.govfrontiersin.org

Regulation of Bcl-2 Family Proteins: The intrinsic pathway is controlled by the Bcl-2 family of proteins. Treatment with BTD resulted in the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bad. nih.govfrontiersin.org

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of enzymes called caspases. This includes the sequential activation of initiator caspase-9 and effector caspase-3. frontiersin.org Increased levels of cleaved caspase-3, the active form of the enzyme, were observed in tumor tissues following treatment, confirming the execution of the apoptotic program. nih.govfrontiersin.org

These findings indicate that benzothiazole analogs can effectively trigger the self-destruction of cancer cells by targeting the mitochondrial pathway of apoptosis. researchgate.netnih.govfrontiersin.org

Selectivity Studies against Normal Cell Lines

A critical aspect of developing anticancer agents is ensuring their selective cytotoxicity towards cancer cells while minimizing harm to normal, healthy cells. This selectivity is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. While specific data on the cytotoxicity of this compound against a panel of normal human cell lines is not extensively available in the current literature, studies on structurally related benzothiazole derivatives provide valuable insights into the potential selectivity of this class of compounds.

For instance, certain thiophene-based benzothiazole derivatives have demonstrated low cytotoxic effects on normal human fibroblasts. tandfonline.com In one study, diamidino- and imidazolinyl-substituted thiophene-based benzothiazole derivatives showed strong antiproliferative effects on MiaPaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cell lines, while exhibiting low cytotoxicity towards normal human fibroblasts. tandfonline.com This suggests that the benzothiazole scaffold can be functionalized to achieve a favorable selectivity profile.

Another study on novel thiophene carboxamide derivatives, which share structural similarities with the title compound, reported that their most promising compounds did not show significant cytotoxicity on normal cell lines such as HaCaT (human keratinocytes). nih.gov This further supports the potential for developing benzothiazole-based compounds with a high therapeutic index.

Future research should focus on determining the IC50 values of this compound and its close analogs across a range of normal human cell lines to establish a comprehensive selectivity profile. An illustrative data table for related compounds is provided below.

Table 1: Illustrative Cytotoxicity of Benzothiazole Analogs Against Cancer and Normal Cell Lines

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Derivative 25MiaPaCa-2N/ANormal Human FibroblastsLow CytotoxicityN/A
Derivative 26MCF-7N/ANormal Human FibroblastsLow CytotoxicityN/A
PB11U87 (Glioblastoma)<0.05Non-cancer cellsLess CytotoxicN/A

Anti-Inflammatory and Immunomodulatory Potentials

Benzothiazole derivatives have been extensively investigated for their anti-inflammatory and immunomodulatory properties. nih.govnih.govnih.govfrontiersin.org These compounds have the potential to modulate various components of the inflammatory cascade, offering a promising avenue for the treatment of inflammatory disorders.

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate the production and activity of key inflammatory mediators. One such mediator is nitric oxide (NO), which plays a crucial role in the pathophysiology of inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Studies have shown that certain benzothiazolium compounds are potent inhibitors of nitric oxide production in cell culture systems. nih.gov These compounds were found to decrease iNOS protein synthesis and mRNA transcription, suggesting a mechanism of action at the molecular level. nih.gov

Furthermore, benzothiazole derivatives have been shown to influence the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Some benzothiazine-3-carboxamide derivatives, which are structurally related to the title compound, have been screened for their COX-2 inhibitory activity. koreascience.kr The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

The anti-inflammatory potential of benzothiazole derivatives is often evaluated using various in vitro models. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. LPS stimulation mimics bacterial infection and induces a robust inflammatory response, including the production of NO and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Several studies have utilized this model to screen benzothiazole derivatives for their anti-inflammatory activity. For instance, a series of benzothiazolium compounds were shown to suppress nitric oxide production in LPS/IFNγ-stimulated RAW264.7 cells with high potency. nih.gov Another study on benzothiazole derivatives demonstrated their ability to reduce the levels of inflammatory cytokines IL-6 and TNF-α. nih.gov

While specific data for this compound in these models is not yet available, the existing research on related compounds suggests that it would be a promising candidate for evaluation.

Enzyme Inhibition and Receptor Modulation Investigations

The diverse biological activities of benzothiazole derivatives are often linked to their ability to interact with specific enzymes and receptors, thereby modulating their function. This has led to the exploration of benzothiazoles as inhibitors of various enzymatic targets and as ligands for different receptors.

Research has shown that benzothiazole-containing compounds can act as potent enzyme inhibitors. For example, novel benzothiazole derivatives have been synthesized and investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.net Some of these compounds displayed significant inhibitory activity against both enzymes, suggesting their potential as dual-target inhibitors. researchgate.net

In the context of cancer therapy, benzothiazole derivatives have been explored as inhibitors of Forkhead box M1 (FOXM1), an oncogenic transcription factor. nih.gov Additionally, certain benzothiazole derivatives have been designed as selective inhibitors of human monoamine oxidase B (hMAO-B). mdpi.com

Regarding receptor modulation, benzothiazole derivatives have been synthesized and evaluated for their affinity and activity at cannabinoid CB2 receptors, which are involved in inflammatory processes. researchgate.net Furthermore, a quantitative structure-activity relationship (QSAR) study was performed on benzothiazole derivatives of thioperamide to understand their H3-receptor affinity. nih.gov

Although specific enzyme inhibition and receptor modulation studies for this compound have not been reported, the versatility of the benzothiazole scaffold suggests that this compound could be a valuable candidate for screening against a variety of biological targets.

Other Emerging Biological Activities

Beyond the well-established anticancer and anti-inflammatory activities, the benzothiazole scaffold continues to be a source of compounds with novel and emerging biological properties. The inherent structural features of benzothiazoles allow for diverse chemical modifications, leading to the discovery of new therapeutic applications.

Recent research has highlighted the potential of benzothiazole derivatives in various other therapeutic areas. For instance, they have been investigated as antimicrobial, antidiabetic, anticonvulsant, antiviral, and antitubercular agents. pharmacyjournal.inpcbiochemres.com The broad spectrum of biological activities associated with this heterocyclic system underscores its importance in drug discovery and development. ijpsr.comtandfonline.com

The unique electronic and structural properties of the benzothiazole nucleus make it a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. nih.govresearchgate.net As research continues, it is likely that new and unexpected biological activities of this compound and its analogs will be uncovered, further expanding the therapeutic potential of this fascinating class of compounds.

Structure Activity Relationship Sar Studies of 2 Bromo 1,3 Benzothiazole 5 Carboxamide Derivatives

Influence of the Bromine Atom at the 2-Position

The substitution pattern at the C-2 position of the benzothiazole (B30560) ring is a well-established determinant of biological activity. benthamscience.com The presence of a halogen, specifically bromine, at this position imparts distinct electronic and steric properties that significantly influence the molecule's interaction with biological targets.

Electronic and Steric Effects of Halogenation

Halogenation, particularly with bromine, introduces a potent electron-withdrawing group onto the benzothiazole ring system. This electronic perturbation can alter the charge distribution across the molecule, affecting its ability to participate in crucial interactions such as hydrogen bonding and electrostatic interactions with receptor sites. nih.gov The electron-withdrawing nature of halogens can enhance the bioactivity of benzothiazole derivatives. researchgate.net For instance, studies on related heterocyclic compounds have shown that the introduction of electron-acceptor atoms like fluorine and chlorine can enhance antifungal activity. nih.gov

From a steric perspective, the bromine atom possesses a significant atomic radius, adding bulk to the 2-position. This steric hindrance can influence the molecule's conformational preferences and its ability to fit into the binding pocket of a target enzyme or receptor. The size and position of the halogen can be critical; for example, in a series of benzothiazole-phenyl analogs, compounds containing bromo-substituted phenylsulfonyl groups demonstrated notable activity as dual sEH/FAAH inhibitors. nih.gov

Impact on Receptor Binding and Enzyme Inhibition

The electronic and steric characteristics of the bromine atom at the 2-position directly impact the molecule's affinity for biological targets. The benzothiazole nucleus itself often engages in hydrophobic interactions with enzyme active sites. nih.gov The addition of a bromine atom can modulate these interactions and introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

In the context of enzyme inhibition, the substitution at the 2-position is critical. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, the benzothiazole ring was identified as a key component for activity. nih.gov Similarly, studies on benzothiazole derivatives as inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme have shown that the nature of the substituent at the 2-position influences inhibitory potency. mdpi.com While direct data for 2-bromo-1,3-benzothiazole-5-carboxamide is specific, the general principle holds that halogenation at this position is a key strategy for tuning inhibitory activity against various enzymes.

Role of the Carboxamide Moiety at the 5-Position

The carboxamide functional group (-CONH₂) is a versatile pharmacophoric element frequently employed in drug design due to its unique hydrogen bonding capabilities. Its placement at the 5-position of the benzothiazole ring is strategic for establishing specific interactions with biological macromolecules.

Effects of Substitutions on the Amide Nitrogen

Modification of the amide nitrogen by introducing various substituents is a common strategy to explore the chemical space around the core scaffold and optimize activity. Substituting the hydrogen atoms of the primary amide with different alkyl or aryl groups can have profound effects on the compound's properties. These substitutions can influence:

Steric Profile: The size and shape of the substituent can either enhance or hinder the fit within a binding pocket.

Hydrogen Bonding: Replacing N-H protons with substituents removes hydrogen bond donor capability, which can be used to probe the requirements of the receptor binding site.

In a series of novel thiazole-5-carboxamide (B1230067) derivatives, substitutions on the amide nitrogen with various aryl groups led to a range of anticancer activities. For instance, a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) showed the highest inhibitory activity against the A-549 cancer cell line, demonstrating the specific requirements of the binding target. mdpi.com

Table 1: Effect of Amide Nitrogen Substitution on Anticancer Activity of Thiazole-5-Carboxamides mdpi.com This table is based on data for related thiazole-5-carboxamide structures to illustrate the principle of N-substitution effects.

CompoundAmide Substituent (R in -CONHR)% Inhibition (A-549 @ 5 µg/mL)
8c4-chloro-2-methylphenyl48%
8f2,4-dichlorophenyl40%
7d4-fluorophenylCell growth increase
7f4-chlorophenylCell growth increase

Impact of Substitutions on the Benzothiazole Ring

Beyond the 2 and 5-positions, substitutions elsewhere on the fused benzene (B151609) ring of the benzothiazole nucleus can further modulate bioactivity. Literature on benzothiazole derivatives frequently highlights the C-6 position as a key site for modification. benthamscience.com

Table 2: Influence of Benzothiazole Ring Substitution on Biological Activity nih.gov

PositionSubstituent TypeObserved Effect on ActivityTarget/Activity
6Electron-withdrawing (Cl, F, NO₂)Increased activityAnticonvulsant
6Electron-donating (Me, OEt)Enhanced effectAnthelminthic
AnyElectron-acceptor (F, Cl)Enhanced activityAntifungal

Analysis of Substituents at the Benzene Annulus

The benzene ring of the benzothiazole scaffold offers multiple positions for substitution, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can significantly impact pharmacokinetic and pharmacodynamic profiles.

Research into variously substituted benzothiazole derivatives has revealed that the nature and position of substituents on the benzene ring are critical determinants of biological activity. For instance, studies on related benzothiazole series have shown that the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl groups, can enhance the biological potency of the molecule. thaiscience.info This is often attributed to the increased ability of the compound to participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein.

Conversely, the introduction of electron-donating groups, like methoxy (B1213986) or methyl groups, can also modulate activity, sometimes by improving the compound's metabolic stability or by providing favorable steric bulk that enhances binding affinity. The precise effect, however, is highly dependent on the specific biological target.

Table 1: Illustrative SAR Data for Benzene Annulus Substituents of this compound Derivatives

Compound ID Substituent at C-4 Substituent at C-6 Substituent at C-7 Illustrative Biological Activity (IC₅₀, µM) *
1aHHH15.2
1bFHH10.5
1cClHH8.9
1dHNO₂H5.1
1eHOCH₃H12.8
1fHHCF₃7.3

Note: The biological activity data presented in this table is illustrative and intended to demonstrate potential SAR trends based on general principles observed in related benzothiazole series. It does not represent actual experimental data for the specified compounds.

Positional Isomerism and its Biological Implications

The specific placement of a substituent on the benzene annulus can lead to the formation of positional isomers, each potentially possessing distinct biological and physical properties. The spatial arrangement of functional groups can dramatically alter a molecule's ability to fit into a binding pocket and interact with key residues.

Conformational Analysis and Flexible Analog Design

The three-dimensional shape, or conformation, of a molecule is paramount to its biological activity. Conformational analysis aims to understand the energetically preferred shapes a molecule can adopt. The this compound scaffold possesses a degree of rotational freedom, particularly around the bond connecting the carboxamide group to the benzothiazole ring.

By designing and synthesizing flexible analogs, where linkers of varying lengths or degrees of rigidity are introduced, researchers can probe the optimal conformation required for binding to a specific target. For instance, incorporating a flexible alkyl chain or a more rigid cyclic structure can help to map the conformational space available within the receptor's binding site. While specific conformational analysis studies on this compound are not widely available, research on structurally related benzothiazepine (B8601423) analogs has demonstrated the importance of such analyses in understanding intramolecular interactions and their influence on physicochemical properties. nih.gov

Pharmacophore Elucidation for Targeted Bioactivity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore of this compound derivatives is essential for designing new compounds with improved potency and selectivity. This process typically involves analyzing a set of active and inactive molecules to identify the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement.

Pharmacophore modeling studies on related benzothiazole derivatives have successfully identified key features for various biological targets. For example, a study on 2-amino-heteroaryl benzothiazole-6-anilides as p56lck inhibitors identified a six-point pharmacophore consisting of hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic group, and aromatic rings. researchgate.net A similar approach for this compound would likely identify the carboxamide group as a key hydrogen bond donor/acceptor, the benzothiazole ring as a hydrophobic and aromatic feature, and the bromine atom as a potential halogen bond donor or hydrophobic feature.

Mechanistic Insights and Molecular Target Identification for 2 Bromo 1,3 Benzothiazole 5 Carboxamide

Identification of Putative Biological Targets

The identification of specific biological targets for 2-bromo-1,3-benzothiazole-5-carboxamide has not been reported in published studies. However, research on various other benzothiazole (B30560) derivatives has revealed a range of putative biological targets, suggesting potential areas of investigation for this specific compound.

Enzyme Target Validation Studies

While no enzyme target validation studies have been conducted for this compound, numerous studies have validated the enzymatic inhibitory activity of other benzothiazole-containing molecules. These findings highlight the potential of the benzothiazole scaffold to interact with various enzymes.

For instance, certain benzothiazole derivatives have been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are involved in pain and inflammation pathways. Other studies have demonstrated the potent inhibitory effects of benzothiazole-based compounds on α-glucosidase, an enzyme implicated in type 2 diabetes. The diverse enzymatic targets of benzothiazole derivatives underscore the importance of experimental validation to determine the specific targets of this compound.

Table 1: Examples of Validated Enzyme Targets for Various Benzothiazole Derivatives

Benzothiazole Derivative ClassValidated Enzyme TargetTherapeutic Area
Benzothiazole-phenyl analogsFatty Acid Amide Hydrolase (FAAH)Pain, Inflammation
Benzothiazole-phenyl analogsSoluble Epoxide Hydrolase (sEH)Pain, Inflammation
Thiazolidinone-based benzothiazolesα-AmylaseDiabetes
Thiazolidinone-based benzothiazolesα-GlucosidaseDiabetes
Benzothiazole-1,2,3-triazole hybridsEpidermal Growth Factor Receptor (EGFR)Cancer

This table presents data for various benzothiazole derivatives and not specifically for this compound.

Protein-Ligand Interaction Profiling

Specific protein-ligand interaction profiling for this compound is not documented. However, computational and experimental studies on other benzothiazoles have provided insights into their binding modes. Molecular docking studies of benzothiazole derivatives with enzymes like α-glucosidase have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, within the enzyme's active site. For example, the benzothiazole ring can engage in π-π stacking interactions with aromatic amino acid residues, contributing to binding affinity. Understanding these interactions for other derivatives can guide future in-silico and experimental studies to predict and confirm the binding partners of this compound.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain unelucidated. Nevertheless, the broader class of benzothiazoles has been shown to exert its biological effects through various mechanisms, primarily in the context of anticancer activity.

Cellular Pathway Perturbation Analysis

There are no published studies on the perturbation of cellular pathways by this compound. Research on other benzothiazole derivatives has shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, some benzothiazoles have been observed to lead to an accumulation of cells in the G2/M phase or sub-G1 phase of the cell cycle, indicating interference with cell division processes. These effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Investigation of Intracellular Accumulation

The intracellular accumulation of this compound has not been investigated. The ability of a compound to accumulate within cells is a critical factor for its biological activity. The physicochemical properties of the benzothiazole scaffold, such as its lipophilicity, can influence its ability to cross cell membranes and reach intracellular targets. Further studies would be required to determine the cellular uptake and distribution of this compound.

Binding Site Characterization

Specific binding site characterization for this compound is not available in the scientific literature. For other benzothiazole derivatives, binding site characterization has been achieved through techniques like X-ray crystallography and computational modeling. These studies have provided detailed information on the orientation of the benzothiazole core and its substituents within the binding pockets of their target proteins. For instance, in the case of EGFR inhibitors, the benzothiazole moiety has been shown to occupy the ATP-binding site of the kinase domain, forming critical interactions with key amino acid residues. Such detailed characterization is essential for understanding the molecular basis of activity and for the rational design of more potent and selective derivatives.

Thermodynamic Aspects of Ligand-Target Interactions

Similarly, there is a lack of information regarding the thermodynamic profile of this compound's interactions with any biological target. Thermodynamic studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC), are essential for elucidating the driving forces behind binding events. These analyses determine changes in enthalpy (ΔH) and entropy (ΔS) upon binding, which helps in understanding whether the interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (e.g., hydrophobic interactions). Without such data, the nature of the forces governing the potential binding of this compound to a target cannot be described.

Cross-Target Selectivity and Specificity Profiling

A thorough review of available scientific literature and databases reveals a significant lack of specific research focused on the computational chemistry and cheminformatics of this compound. Consequently, detailed, data-rich information required to populate the requested article structure on this particular compound is not publicly available.

While the fields of computational chemistry and cheminformatics are robust and widely applied in drug discovery and materials science, research tends to be published on compounds that have shown significant biological activity or other properties of interest, leading to in-depth computational analysis. The absence of specific molecular docking, pharmacophore modeling, or virtual screening studies for this compound suggests that it may not have been the subject of extensive investigation in these areas to date.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided, as no specific research findings, data tables, or detailed analyses for this compound could be located. Fulfilling the request would necessitate speculation or the use of data from unrelated compounds, which would compromise the scientific accuracy and specificity demanded by the instructions.

Computational Chemistry and Cheminformatics in the Study of 2 Bromo 1,3 Benzothiazole 5 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in modern medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 2-bromo-1,3-benzothiazole-5-carboxamide are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological activities based on studies of related benzothiazole (B30560) derivatives.

2D-QSAR Model Development and Validation

The development of a 2D-QSAR model for a class of compounds including this compound would involve the calculation of a variety of molecular descriptors. These descriptors, which quantify different aspects of a molecule's structure, can be categorized as electronic, steric, hydrophobic, and topological.

Table 1: Examples of 2D Descriptors for QSAR Analysis

Descriptor TypeExamplesInformation Encoded
Electronic Partial Charges, Dipole MomentDistribution of electrons within the molecule
Steric Molecular Weight, Molar RefractivitySize and shape of the molecule
Hydrophobic LogPLipophilicity and partitioning behavior
Topological Connectivity Indices, Wiener IndexAtomic arrangement and branching

A hypothetical 2D-QSAR model for a series of benzothiazole carboxamides could be represented by a linear equation, such as:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Model validation is a critical step to ensure its predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in model development. For instance, a study on a series of benzothiazole derivatives reported a 2D-QSAR model with a squared correlation coefficient (R²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597, indicating a reasonably predictive model. nih.gov

3D-QSAR (CoMFA, CoMSIA) for Steric and Electronic Effects

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electronic requirements for biological activity. These methods align a series of molecules and calculate their interaction energies with a probe atom on a 3D grid.

In a hypothetical 3D-QSAR study of benzothiazole carboxamides, CoMFA would generate contour maps indicating regions where steric bulk is favored or disfavored for activity. Similarly, electrostatic contour maps would highlight areas where positive or negative charges are beneficial. CoMSIA expands on this by including additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

A study on benzamide (B126) inhibitors of the FtsZ protein, a target for antibacterial agents, successfully employed CoMFA and CoMSIA, yielding models with high predictive ability (r²pred of 0.974 and 0.980, respectively). nih.gov This highlights the utility of 3D-QSAR in rationally designing new molecules. For this compound, such an analysis would reveal the impact of the bromine atom and the carboxamide group on the steric and electronic fields, guiding further structural modifications.

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. For this compound, DFT calculations can determine key electronic parameters.

Table 2: Calculated Electronic Properties of a Benzothiazole Derivative using DFT

PropertyValue (Illustrative)Significance
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 3.2 DMeasures the overall polarity of the molecule.

Note: These values are illustrative and would need to be calculated specifically for this compound.

Studies on other benzothiazole derivatives using DFT have provided valuable information on their geometry, electronic structure, and vibrational spectra. nih.govchemijournal.comproteobiojournal.comnbu.edu.sa For example, the analysis of HOMO and LUMO energies can help in understanding the charge transfer interactions within the molecule and with its biological target. proteobiojournal.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the benzothiazole and carboxamide groups, respectively, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The hydrogen atoms of the amide group would exhibit positive potential (blue), marking them as hydrogen bond donors. Theoretical studies on benzothiazole derivatives have utilized MEP maps to analyze hydrogen bonding patterns and predict reactive sites. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with biological macromolecules.

An MD simulation of this compound, either in a solvent or within the active site of a target protein, would involve calculating the trajectory of each atom over a period of time. This allows for the exploration of the molecule's accessible conformations and the stability of its binding mode.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or the protein-ligand complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds with the target protein over time.

Future Research Directions and Therapeutic Advancement Potential of 2 Bromo 1,3 Benzothiazole 5 Carboxamide

Rational Design of Next-Generation Analogs

The core structure of 2-bromo-1,3-benzothiazole-5-carboxamide presents a fertile ground for medicinal chemists to design and synthesize next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and improve drug-like properties, scaffold hopping and bioisosteric replacement are key strategies. For this compound, this could involve replacing the central benzothiazole (B30560) ring with other heterocyclic systems that maintain the spatial arrangement of key pharmacophoric features. The goal is to identify new scaffolds that may offer improved binding interactions with biological targets, enhanced metabolic stability, or novel intellectual property.

Multi-Target Ligand Design

Designing ligands that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold could serve as a foundation for developing multi-target ligands. By incorporating pharmacophores known to interact with different but related targets, it may be possible to design single molecules with a broader spectrum of activity or synergistic effects. For example, combining the features of a kinase inhibitor with a modulator of a related signaling pathway within a single benzothiazole-based molecule could lead to more effective and durable therapeutic responses.

Investigation of Synergistic Effects in Combination Research

The efficacy of many therapeutic agents can be significantly enhanced when used in combination with other drugs. Investigating the synergistic potential of this compound with existing therapies is a critical area for future research. For instance, in oncology, combining this compound with standard-of-care chemotherapeutics or targeted agents could lead to improved tumor growth inhibition and potentially overcome drug resistance mechanisms. Synergistic interactions could allow for the use of lower doses of each agent, thereby reducing toxicity and improving patient outcomes.

Advanced Preclinical Models for Efficacy and Target Engagement

To bridge the gap between in vitro findings and clinical outcomes, the use of advanced preclinical models is essential. For this compound and its analogs, this would involve moving beyond traditional 2D cell cultures to more physiologically relevant systems. Three-dimensional (3D) organoid cultures and patient-derived xenograft (PDX) models, for example, can better recapitulate the complex tumor microenvironment and heterogeneity observed in patients. These models would provide more predictive data on the efficacy and target engagement of novel benzothiazole derivatives, aiding in the selection of the most promising candidates for clinical development.

Development of Chemical Probes for Biological Systems

The development of chemical probes from the this compound scaffold would be a valuable tool for elucidating its mechanism of action and identifying novel biological targets. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to a position on the molecule that does not interfere with its biological activity, researchers can visualize its subcellular localization and identify its binding partners within cells. These chemical probes would be instrumental in target validation and in understanding the downstream signaling pathways affected by the compound.

Exploration of Novel Therapeutic Applications Beyond Established Activities

While the initial therapeutic focus for benzothiazole derivatives has often been in areas like oncology and infectious diseases, the unique chemical properties of this compound may lend themselves to a wider range of applications. Future research should explore its potential in other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases. Screening the compound against a broad panel of biological targets and in various disease models could uncover unexpected activities and open up new avenues for therapeutic development. The inherent versatility of the benzothiazole scaffold suggests that its derivatives could have a far-reaching impact across multiple fields of medicine.

Q & A

Q. What are the established synthetic routes for 2-bromo-1,3-benzothiazole-5-carboxamide?

The synthesis typically involves bromination of a benzothiazole precursor followed by carboxamide formation. For example:

  • Bromination : Electrophilic substitution on the benzothiazole ring using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions .
  • Carboxamide Formation : Coupling the carboxylic acid intermediate (e.g., 2-bromo-1,3-benzothiazole-5-carboxylic acid) with an amine via activation with HATU\text{HATU} (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC\text{EDC} (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF\text{DMF} at 0–25°C .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Recrystallization : Use polar aprotic solvents (e.g., DMF\text{DMF}/water mixtures) to optimize crystal formation .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities, validated by TLC monitoring .

Q. How is the compound characterized analytically?

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regioselectivity of bromination and carboxamide formation (e.g., δ\delta ~165 ppm for carbonyl in 13C^{13}\text{C}-NMR) .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., C8H5BrN2OS\text{C}_8\text{H}_5\text{BrN}_2\text{OS}, expected m/zm/z 255.93) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Synthesize analogs with modifications at the 2-bromo (e.g., replacing Br with Cl) or carboxamide positions (e.g., alkyl/aryl amines) to assess impact on antimicrobial or anticancer activity .
  • Bioassays : Test derivatives in in vitro models (e.g., MIC assays for antimicrobial activity, IC50_{50} in cancer cell lines) to correlate structural changes with potency .

Q. What strategies address low bioavailability in in vivo studies?

  • Prodrug Design : Convert the carboxamide to a methyl ester or glycoside to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Formulation Optimization : Use lipid-based nanoparticles or cyclodextrin complexes to improve solubility and pharmacokinetics .

Q. How can contradictory data in biological activity across studies be resolved?

  • Orthogonal Assays : Validate results using multiple assays (e.g., fluorescence-based ATP quantification vs. MTT for cytotoxicity) to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify rapid degradation as a potential cause of inconsistent in vivo efficacy .

Q. What mechanistic insights can be gained from computational modeling?

  • Docking Studies : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina to predict binding modes and guide synthetic modifications .
  • QSAR Modeling : Develop quantitative SAR models using descriptors like logP and polar surface area to predict bioactivity and reduce trial-and-error synthesis .

Methodological Considerations

Q. How are reaction conditions optimized for scalability?

  • DoE (Design of Experiments) : Apply factorial designs to variables like temperature, solvent ratio, and catalyst loading to maximize yield and minimize byproducts .
  • Process Analytics : Use inline FTIR or HPLC to monitor reaction progress in real-time, ensuring reproducibility at larger scales .

Q. What are the best practices for handling air/moisture-sensitive intermediates?

  • Schlenk Techniques : Conduct reactions under inert atmosphere (N2_2/Ar) using dried solvents (e.g., molecular sieves for THF\text{THF}) to prevent decomposition .
  • Low-Temperature Quenching : Add reaction mixtures to ice-cold aqueous solutions to stabilize reactive intermediates during workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.